molecular formula C17H18F4O2 B131629 Profluthrin CAS No. 223419-20-3

Profluthrin

Cat. No. B131629
CAS RN: 223419-20-3
M. Wt: 330.32 g/mol
InChI Key: AGMMRUPNXPWLGF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Profluthrin was developed in response to the trend toward the control of pests using fewer or smaller amounts of chemical agents . The exact synthesis process is proprietary information of Sumitomo Chemical Co., Ltd .


Molecular Structure Analysis

The molecular formula of Profluthrin is C17H18F4O2 . It has a mono-isotopic mass of 330.124298 Da . The structure consists of a cyclopropane carboxylate ester and a tetrafluoromethylphenyl group .


Physical And Chemical Properties Analysis

Profluthrin has a molecular weight of 330.32 g/mol . It has a high vapor pressure and low mammalian toxicity . Other physical and chemical properties such as solubility, stability, and reactivity are not specified in the available literature .

Scientific Research Applications

Moth Proofing

Profluthrin is a newly discovered insecticide that provides high efficacy against fabric pests . It has superior properties as an active ingredient of moth proofers . This makes it an excellent choice for moth proofing in various settings, from households to textile industries .

Insecticide for Sanitary Pests

Profluthrin has excellent activity against sanitary pests like flies, mosquitoes, and cockroaches . This makes it a valuable tool in public health and sanitation efforts, particularly in regions where these pests are prevalent .

Household Insecticide

Due to its high vapor pressure and low mammalian toxicity, Profluthrin is an ideal active ingredient for household insecticides . It’s been adopted by several companies for their household insecticide products .

Mosquito Repellents

Profluthrin has been widely used indoors as a mosquito repellent . Its high efficacy and low toxicity make it a safe and effective solution for preventing mosquito-borne diseases in homes .

Indoor Air Pollution Research

Profluthrin, along with other pyrethroids, is being studied for its contribution to indoor air pollution . Understanding the extent of intake by residents and the relative contribution of inhalation pathway is an important area of research .

Toxicology Research

Profluthrin is also used in toxicology research. Studies are being conducted to understand the potential carcinogenicity or reproductive toxicity of pyrethroids, including Profluthrin . This research is crucial for ensuring the safe use of these compounds in various applications .

Mechanism of Action

Target of Action

Profluthrin, a synthetic pyrethroid insecticide, primarily targets the voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .

Mode of Action

Profluthrin interacts with its primary targets, the voltage-dependent sodium channels, leading to prolonged sodium ion influx . This results in repetitive firing of the neurons, causing hyperexcitation in the nervous system of insects . This hyperexcitation leads to paralysis and eventually death of the insect .

Biochemical Pathways

It is known that profluthrin disrupts the normal functioning of the nervous system in insects by affecting the voltage-dependent sodium channels . The downstream effects of this disruption include hyperexcitation, paralysis, and death of the insect .

Pharmacokinetics

It is known that profluthrin has a relatively high vapor pressure , which suggests that it can be readily absorbed through inhalation .

Result of Action

The molecular and cellular effects of Profluthrin’s action primarily involve the disruption of normal neuronal activity. By interacting with the voltage-dependent sodium channels, Profluthrin causes an influx of sodium ions, leading to hyperexcitation of the neurons . This hyperexcitation at the cellular level results in the paralysis and death of the insect at the organismal level .

Action Environment

The action, efficacy, and stability of Profluthrin can be influenced by various environmental factors. For instance, Profluthrin has a relatively high vapor pressure , which means it can volatilize and disperse in the environment, potentially affecting a wide range of pests . Furthermore, the contribution rates of the amounts absorbed by inhalation to the amounts absorbed via all of the exposure pathways while at home tended to decrease in the following order: profluthrin (median 15%) . This suggests that the efficacy of Profluthrin can be influenced by factors such as ventilation and the presence of other volatile substances in the environment .

properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMRUPNXPWLGF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Profluthrin

CAS RN

223419-20-3
Record name Profluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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